molecular formula C19H17NO4 B1200078 Californine

Californine

Cat. No.: B1200078
M. Wt: 323.3 g/mol
InChI Key: PGINMPJZCWDQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Californine (C₁₉H₁₇NO₄) is a benzophenanthridine alkaloid primarily isolated from Eschscholzia californica (California poppy). Pharmacokinetic studies reveal that this compound undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily through N-demethylation and demethylenation pathways . Key kinetic parameters for its metabolism include:

  • N-demethylation: Kₘ = 4.5 ± 4.7 μM (high affinity) and 161.3 ± 16.7 μM (low affinity); Vₘₐₓ = 22.9 ± 13.7 and 311.8 ± 39.4 min/mg protein .
  • Demethylenation: Substrate inhibition observed; Kₘ = 5.0 ± 0.5 μM; Vₘₐₓ = 83.3 ± 2.6 min/mg protein .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene

InChI

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3

InChI Key

PGINMPJZCWDQNT-UHFFFAOYSA-N

SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Canonical SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4

Synonyms

californine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Protopine
  • Structure: A tetracyclic benzazepine alkaloid (C₂₀H₁₉NO₅) with a spirocyclic amine group, distinct from Californine’s benzophenanthridine backbone .
  • Metabolism : Shares the demethylenation pathway with this compound but lacks N-demethylation.
    • Demethylenation : Kₘ = 7.1 ± 0.6 μM; Vₘₐₓ = 160.7 ± 4.0 min/mg protein .
  • Pharmacology : Exhibits spasmolytic and vasodilatory effects, contrasting with this compound’s sedative activity .
Californidine (N-Methylthis compound Perchlorate)
  • Structure: Methylated derivative of this compound (C₂₀H₂₀NO₄⁺ClO₄⁻), with a quaternary ammonium group enhancing solubility .
  • Properties : Higher molecular weight (437.83 g/mol) and altered pharmacokinetics due to methylation .

Table 1: Kinetic Parameters of this compound and Protopine Metabolism in Rat Liver Microsomes

Parameter This compound (Demethylenation) Protopine (Demethylenation)
Kₘ (μM) 5.0 ± 0.5 7.1 ± 0.6
Vₘₐₓ (min/mg protein) 83.3 ± 2.6 160.7 ± 4.0
Dominant CYP Isoenzyme CYP2D1, CYP2C11 CYP2D1, CYP2C11
Substrate Inhibition Yes Yes

Source : .

Functional Analogues

Eschscholtzine
  • Concentration in E. californica : 0.51 μg/mg, slightly higher than this compound (0.49 μg/mg) .
β-Allocryptopine
  • Structure : A protopine-type alkaloid with a similar tetracyclic framework but differing in hydroxylation patterns.
  • Pharmacology : Shares antispasmodic effects with protopine but lacks this compound’s affinity for CNS targets .

Table 2: Relative Abundance of Alkaloids in E. californica Extracts

Compound Concentration (μg/mg)
This compound 0.49
Protopine 0.63
Eschscholtzine 0.51
β-Allocryptopine 0.65

Source : .

Metabolic and Enzymatic Differences

  • CYP Isoenzyme Specificity: this compound: N-demethylation driven by CYP3A2 (74% activity), with minor roles for CYP1A2 and CYP2D1 . Protopine: Demethylenation primarily mediated by CYP2C11 (68% activity), unlike this compound’s CYP2D1 dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Californine
Reactant of Route 2
Reactant of Route 2
Californine

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